molecular formula C20H24N4O6S B5061837 ethyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

ethyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate

Cat. No. B5061837
M. Wt: 448.5 g/mol
InChI Key: RALDGVSPWXCGOJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, incorporating different functional groups and core structures to achieve the desired molecular architecture. For instance, compounds with similar structural features have been synthesized through reactions involving secondary amines, piperazine, and various acyl and alkyl groups, indicating a versatile approach to modifying the core structure for potential applications in medicinal chemistry (Vasileva et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds closely related to ethyl 5-(aminocarbonyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-4-methyl-3-thiophenecarboxylate has been extensively studied, using techniques such as X-ray diffraction. These analyses provide insights into the arrangement of atoms within the molecule, which is crucial for understanding how the compound interacts with biological targets (Minga, 2005).

Chemical Reactions and Properties

The chemical reactivity of this compound includes its participation in various reactions, which can lead to the formation of novel derivatives. These reactions often involve the transformation of functional groups, indicating the compound's utility as a precursor for synthesizing a wide range of chemical entities with potential biological activity (Ganesh et al., 2017).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystal structure, are fundamental for their formulation and application in various fields. These properties are typically investigated through experimental studies, providing valuable information for the development and optimization of new compounds (Minga, 2005).

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity with other chemical entities, and stability under various conditions, is crucial for predicting the behavior of the compound in chemical reactions and in biological systems. These properties are often explored through synthetic and analytical chemistry techniques, contributing to the compound's development as a potential therapeutic agent or a tool in chemical research (Ganesh et al., 2017).

properties

IUPAC Name

ethyl 5-carbamoyl-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O6S/c1-3-29-20(28)15-12(2)16(17(21)26)31-18(15)22-14(25)11-23-6-8-24(9-7-23)19(27)13-5-4-10-30-13/h4-5,10H,3,6-9,11H2,1-2H3,(H2,21,26)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALDGVSPWXCGOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330566
Record name ethyl 5-carbamoyl-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24839855
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Ethyl 5-carbamoyl-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate

CAS RN

725216-59-1
Record name ethyl 5-carbamoyl-2-[[2-[4-(furan-2-carbonyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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